molecular formula C7H5N3O2 B076667 4-Nitro-1H-benzimidazole CAS No. 10597-52-1

4-Nitro-1H-benzimidazole

Cat. No.: B076667
CAS No.: 10597-52-1
M. Wt: 163.13 g/mol
InChI Key: NEJMFSBXFBFELK-UHFFFAOYSA-N
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Description

4-Nitro-1H-benzimidazole is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

4-Nitro-1H-benzimidazole is a significant derivative of the benzimidazole family, known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

Chemical Structure and Properties

This compound features a nitro group at the 4-position of the benzimidazole ring, which enhances its biological activity. The presence of this nitro substituent plays a crucial role in its interaction with biological targets, affecting its pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Multiple studies have reported the antimicrobial efficacy of this compound and its derivatives against various pathogens. The minimum inhibitory concentration (MIC) values indicate potent activity against both Gram-positive and Gram-negative bacteria.

Compound Pathogen MIC (μg/mL) Reference
This compoundStaphylococcus aureus8-16
This compoundEscherichia coli2-16
This compoundCandida albicans8-16

In a comparative study, derivatives of benzimidazole exhibited better antibacterial properties than standard antibiotics like ciprofloxacin and ampicillin. For instance, compound 2g showed significant inhibition against methicillin-resistant Staphylococcus aureus with an MIC of 4 μg/mL, demonstrating enhanced efficacy compared to traditional treatments .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation across multiple cell lines.

Key Findings:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), U87 (glioblastoma), and others.
  • IC50 Values : Many compounds derived from this compound exhibited IC50 values ranging from 1.84 to 10.28 μg/mL, comparable to established chemotherapeutics like paclitaxel .
Compound Cell Line IC50 (μg/mL) Reference
Compound AMDA-MB-2311.84
Compound BU8710.28

Molecular docking studies suggest that these compounds may target key proteins involved in cancer progression, such as dihydrofolate reductase and vascular endothelial growth factor receptor .

Antiviral Activity

Research has also highlighted the antiviral properties of benzimidazole derivatives against viruses such as hepatitis C virus (HCV). Compounds have shown effective inhibition with EC50 values as low as 0.007 nM for specific genotypes . This positions them as potential candidates for further development in antiviral therapies.

Study on Antimicrobial Resistance

A study focused on the efficacy of various benzimidazole derivatives against resistant strains of bacteria found that certain modifications to the benzimidazole structure significantly enhanced antimicrobial activity. The study emphasized the urgent need for new agents to combat antimicrobial resistance, showcasing the potential of compounds like this compound .

Synthesis and Biological Evaluation

Another comprehensive study synthesized a series of N-substituted benzimidazole derivatives, including 4-nitro variants, evaluating their biological activities through in vitro assays. Results indicated that several derivatives displayed substantial antibacterial and anticancer activities, reinforcing the therapeutic potential of this class of compounds .

Properties

IUPAC Name

4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMFSBXFBFELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147449
Record name Benzimidazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10597-52-1
Record name 4-Nitrobenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10597-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.